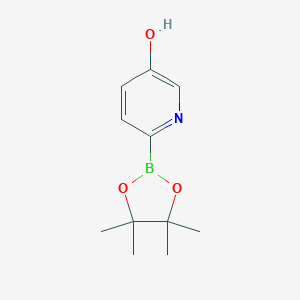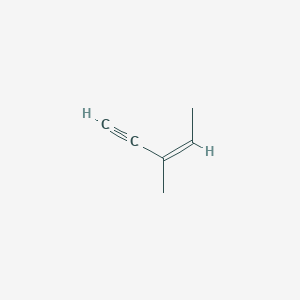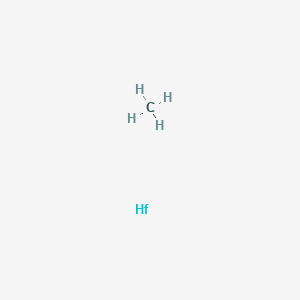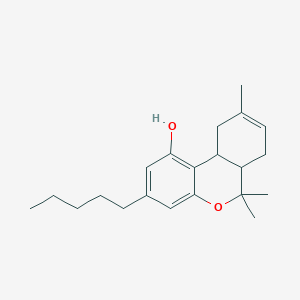
Lead(2+);oxolead;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+);oxolead;sulfate, also known as lead(II) sulfate, is an inorganic compound with the chemical formula PbSO₄. It is a white crystalline solid that is poorly soluble in water. Lead(II) sulfate is commonly found in nature as the mineral anglesite. It is primarily used in the production of lead-acid batteries and has various applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead(II) sulfate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) nitrate with sulfuric acid:
Pb(NO3)2+H2SO4→PbSO4+2HNO3
Another method involves the precipitation reaction between lead(II) nitrate and a soluble sulfate salt, such as potassium sulfate:
Pb(NO3)2+K2SO4→PbSO4+2KNO3
Industrial Production Methods
In industrial settings, lead(II) sulfate is often produced as a byproduct of the lead refining process. The crude lead is first smelted to remove impurities, and the resulting lead bullion is then subjected to electrorefining. During this process, lead(II) sulfate forms as a precipitate and is collected for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(II) sulfate undergoes various chemical reactions, including:
Oxidation: Lead(II) sulfate can be oxidized to lead(IV) oxide in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic lead using reducing agents such as hydrogen gas.
Substitution: Lead(II) sulfate can react with other sulfates to form different lead compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reactions with other sulfate salts like barium sulfate or calcium sulfate.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂)
Reduction: Metallic lead (Pb)
Substitution: Formation of other lead compounds depending on the reacting sulfate salt.
Wissenschaftliche Forschungsanwendungen
Lead(II) sulfate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lead compounds and in analytical chemistry for qualitative analysis.
Biology: Studied for its toxicological effects on living organisms and its role in environmental pollution.
Medicine: Investigated for its potential use in radiopharmaceuticals for medical imaging.
Industry: Widely used in the production of lead-acid batteries, pigments, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of lead(II) sulfate involves its interaction with biological molecules and cellular components. Lead ions can substitute for other metal ions in enzymes and proteins, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The primary molecular targets include metalloenzymes, ion channels, and transport proteins.
Vergleich Mit ähnlichen Verbindungen
Lead(II) sulfate can be compared with other lead compounds such as lead(II) oxide (PbO), lead(IV) oxide (PbO₂), and lead(II) chloride (PbCl₂). Each of these compounds has unique properties and applications:
Lead(II) oxide (PbO): Used in the production of glass and ceramics, and as a precursor for other lead compounds.
Lead(IV) oxide (PbO₂): A strong oxidizing agent used in lead-acid batteries and in the production of dyes and pigments.
Lead(II) chloride (PbCl₂): Used in the synthesis of lead-based pigments and as a reagent in chemical analysis.
Lead(II) sulfate is unique due to its specific applications in lead-acid batteries and its relatively low solubility in water, which makes it less bioavailable compared to other lead compounds.
Eigenschaften
IUPAC Name |
lead(2+);oxolead;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNLQBHIXGZMQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Pb4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.7e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)






